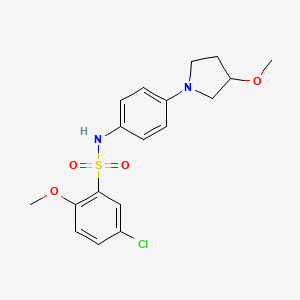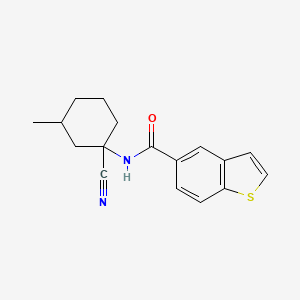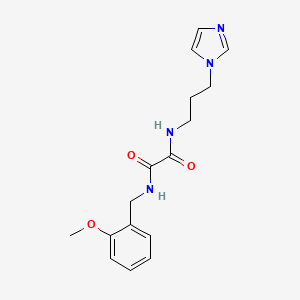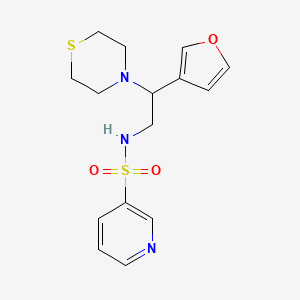![molecular formula C19H20BrN3O2 B2774522 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894022-09-4](/img/structure/B2774522.png)
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a brominated aromatic ring, a pyrrolidinone moiety, and a urea linkage
准备方法
The synthesis of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-methylphenyl, is brominated to introduce the bromine atom at the para position.
Formation of Pyrrolidinone: The brominated intermediate undergoes a cyclization reaction to form the pyrrolidinone ring.
Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反应分析
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
作用机制
The mechanism of action of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The brominated aromatic ring and the urea linkage may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other urea derivatives and brominated aromatic compounds. Similar compounds include:
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Differing by the substitution on the pyrrolidinone ring.
1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Differing by the halogen atom on the aromatic ring.
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-12-3-6-16(7-4-12)23-11-15(10-18(23)24)21-19(25)22-17-8-5-14(20)9-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGFEWMCJJUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2774439.png)

![Tert-butyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2774444.png)
![7-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2774445.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2774447.png)
![N-[(4-fluorophenyl)methyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B2774450.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2774451.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2774454.png)

![5-{5,7-Dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2774457.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2774460.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)
